Paraoxon (diethyl 4-nitrophenyl phosphate, CAS 311-45-5) is the highly active oxon metabolite of the pesticide parathion. As a potent, direct-acting irreversible inhibitor of acetylcholinesterase (AChE), it is universally procured as a reference standard for neurotoxicity assays, biosensor calibration, and chemical decontamination research. Unlike its parent thiono-compound, paraoxon possesses a P=O bond that facilitates immediate phosphorylation of the serine hydroxyl group in the AChE active site without requiring metabolic activation. Furthermore, its structure features a p-nitrophenyl leaving group, which provides a distinct chromophoric signal upon hydrolysis. This combination of direct enzymatic reactivity and built-in optical processability makes paraoxon an indispensable baseline material for high-throughput screening of AChE reactivators and the validation of environmental monitoring technologies [1].
A common procurement error is substituting paraoxon with its parent compound, parathion, for in vitro applications. Parathion is a prodrug that requires in vivo oxidative desulfuration by hepatic cytochrome P450 enzymes to become biologically active. In cell cultures, isolated enzyme assays, or biosensor platforms lacking S9 metabolic activation fractions, parathion fails to inhibit AChE effectively, leading to severe false negatives and underestimations of toxicity [1]. Additionally, substituting paraoxon with other direct-acting nerve agent simulants like diisopropyl fluorophosphate (DFP) eliminates the p-nitrophenolate leaving group, stripping the assay of its ability to be monitored via simple, low-cost UV-Vis spectrophotometry during hydrolysis or decontamination studies[2].
In primary neuron cultures lacking hepatic S9 activation fractions, paraoxon demonstrates profound direct toxicity compared to its parent compound. Quantitative assays reveal that paraoxon inhibits acetylcholinesterase with an IC50 that is over 800 times more potent than parathion [1]. Parathion requires preincubation with induced hepatic S9 fractions to exhibit comparable anticholinesterase activity.
| Evidence Dimension | In vitro AChE IC50 potency |
| Target Compound Data | Direct, highly potent inhibition |
| Comparator Or Baseline | Parathion (>800-fold weaker IC50 without S9 activation) |
| Quantified Difference | >800x greater potency for paraoxon |
| Conditions | Primary chick embryo forebrain neuron cultures, no S9 metabolic activation |
Buyers must procure paraoxon for any isolated enzyme or cell-based assay to avoid the false negatives inherent to unactivated parathion.
Paraoxon is highly valued in decontamination research because its alkaline hydrolysis yields the p-nitrophenoxide ion, a strong chromophore. In 0.1 M NaOH, paraoxon exhibits a pseudo-first-order hydrolysis rate constant of 6.71 × 10^-4 s^-1 [1]. Because the leaving group can be directly measured via UV-visible absorbance at ~400 nm, reaction kinetics can be tracked continuously and inexpensively. In contrast, simulants like DFP or actual agents like VX lack a chromophoric leaving group, necessitating complex and time-consuming chromatographic analysis (e.g., GC-MS or NMR) to monitor degradation.
| Evidence Dimension | Hydrolysis monitoring mechanism |
| Target Compound Data | Direct UV-Vis tracking via p-nitrophenoxide release |
| Comparator Or Baseline | DFP / VX (Requires GC-MS or NMR for kinetic tracking) |
| Quantified Difference | Real-time optical measurement vs. delayed chromatographic sampling |
| Conditions | Alkaline hydrolysis in 0.1 M NaOH |
Enables high-throughput, low-cost spectrophotometric screening of novel decontamination catalysts and neutralizing materials.
Paraoxon serves as the universal benchmark for validating organophosphate biosensors. For example, when utilizing a mutant phosphotriesterase (YT-PTE) immobilized onto reduced graphene oxide, paraoxon can be detected with a highly reproducible Limit of Detection (LOD) of 0.11 µM within a linear range of 1 mM to 0.005 µM[1]. Other FRET-based systems have pushed this LOD down to 0.05 nM [2]. This established, highly characterized response profile makes paraoxon the mandatory calibration standard for proving the sensitivity of new environmental detection hardware.
| Evidence Dimension | Sensor Limit of Detection (LOD) |
| Target Compound Data | 0.11 µM on rGO/YT-PTE electrochemical sensors |
| Comparator Or Baseline | Uncalibrated or non-standardized OP mixtures (Variable/unreliable LODs) |
| Quantified Difference | Established baseline down to sub-nanomolar ranges depending on the platform |
| Conditions | Electrochemical SPCE/rGO/YT-PTE biosensor platform |
Procuring paraoxon ensures that new detection devices are benchmarked against the globally recognized standard for organophosphate sensitivity.
In kinetic modeling of acute toxicity, paraoxon provides a robust surrogate for nerve agent behavior in specific tissue models. When tested against rat and mouse brain AChE, paraoxon demonstrates a higher bimolecular inhibition rate constant (ki) than DFP (diisopropyl fluorophosphate)[1]. This makes paraoxon a more potent and faster-acting inhibitor in these specific mammalian brain models, closely mimicking the rapid phosphorylation kinetics required to evaluate the efficacy of next-generation oxime reactivators.
| Evidence Dimension | Bimolecular inhibition rate constant (ki) |
| Target Compound Data | Higher ki in rat/mouse brain AChE |
| Comparator Or Baseline | DFP (Lower ki in rat/mouse brain AChE) |
| Quantified Difference | Superior phosphorylation efficiency in rodent brain models |
| Conditions | Rat and mouse brain AChE inhibition assays |
Provides a more kinetically accurate model for rapid-onset organophosphate poisoning when testing therapeutic countermeasures in rodent models.
Paraoxon is the required standard for isolated enzyme assays and cell-based models evaluating acetylcholinesterase inhibitors and novel oxime reactivators. Because it does not require S9 metabolic activation, it guarantees immediate, direct phosphorylation of the active site, avoiding the false negatives associated with parathion [1].
For laboratories developing metal-organic frameworks (MOFs), polymers, or enzymatic solutions for chemical warfare agent decontamination, paraoxon is the ideal simulant. Its alkaline hydrolysis releases a p-nitrophenoxide chromophore, allowing continuous, low-cost UV-Vis tracking of degradation kinetics without the need for complex GC-MS sampling [2].
Paraoxon is the globally recognized benchmark for establishing the Limit of Detection (LOD) in novel electrochemical, FRET-based, and colorimetric organophosphate sensors. Procuring paraoxon ensures that the sensitivity of new hardware is validated against a standardized, highly reproducible baseline [3].
Acute Toxic;Environmental Hazard